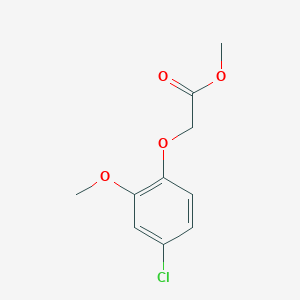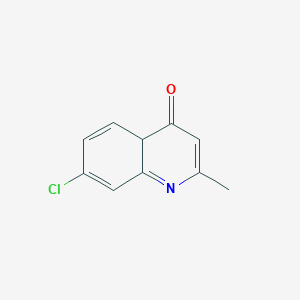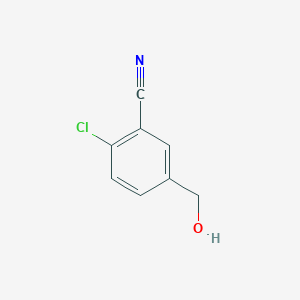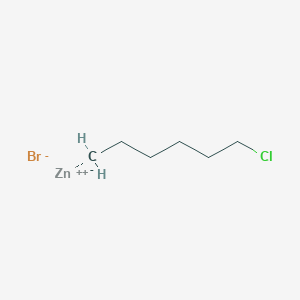
6-Chlorohexylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorohexylzinc bromide is an organozinc compound with the molecular formula Cl(CH₂)₆ZnBr. It is a versatile reagent used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is known for its role in the preparation of high-quality silver nanowires, which are essential in various technological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 6-Chlorohexylzinc bromide can be synthesized through the reaction of 6-chlorohexyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran (THF). The reaction typically requires an inert atmosphere to prevent oxidation and is carried out at room temperature .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Chlorohexylzinc bromide primarily undergoes substitution reactions, where it acts as a nucleophile. It can also participate in coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds .
Common Reagents and Conditions:
Substitution Reactions: Typically involve halides or other electrophiles.
Coupling Reactions: Often use palladium or nickel catalysts under inert conditions.
Major Products: The major products formed from reactions involving this compound are typically complex organic molecules with extended carbon chains or rings, depending on the specific reactants used .
Wissenschaftliche Forschungsanwendungen
6-Chlorohexylzinc bromide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Medicine: Research into its use in drug synthesis and development.
Wirkmechanismus
The mechanism by which 6-chlorohexylzinc bromide exerts its effects involves its role as a nucleophile in substitution reactions. The zinc atom in the compound facilitates the formation of carbon-carbon bonds by stabilizing the negative charge on the carbon atom, making it more reactive towards electrophiles .
Vergleich Mit ähnlichen Verbindungen
- 6-Bromohexylzinc bromide
- 6-Iodohexylzinc bromide
- 6-Chlorohexylzinc chloride
Comparison: 6-Chlorohexylzinc bromide is unique due to the presence of both chlorine and bromine atoms, which can influence its reactivity and the types of reactions it can undergo. Compared to its analogs, it may offer different reactivity profiles and selectivity in organic synthesis .
Eigenschaften
Molekularformel |
C6H12BrClZn |
|---|---|
Molekulargewicht |
264.9 g/mol |
IUPAC-Name |
zinc;1-chlorohexane;bromide |
InChI |
InChI=1S/C6H12Cl.BrH.Zn/c1-2-3-4-5-6-7;;/h1-6H2;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
YAKLROAYYIUTCX-UHFFFAOYSA-M |
Kanonische SMILES |
[CH2-]CCCCCCl.[Zn+2].[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pregna-1,4-diene-3,20-dione, 9,21-dichloro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-6,16-dimethyl-, (11beta,16alpha)-](/img/structure/B12336249.png)

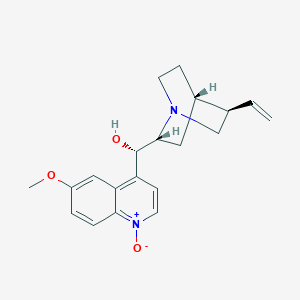

![3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12336290.png)
